molecular formula C10H11BrClNO B14059698 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14059698
M. Wt: 276.56 g/mol
InChI Key: BRNHLMDNHSZVED-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can yield different amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce nitro or amine derivatives, respectively.

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of various functional groups on biological activity.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
  • 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one

Uniqueness: 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which provide distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-4-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3

InChI Key

BRNHLMDNHSZVED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)N)Cl

Origin of Product

United States

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